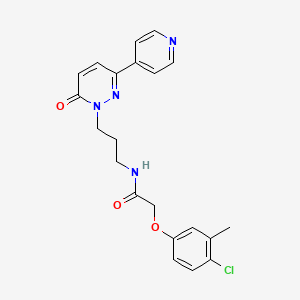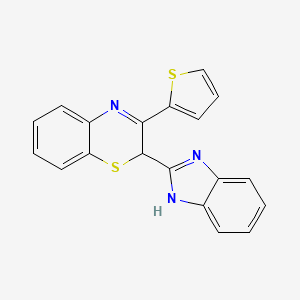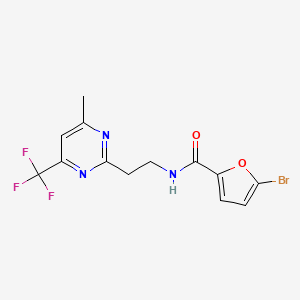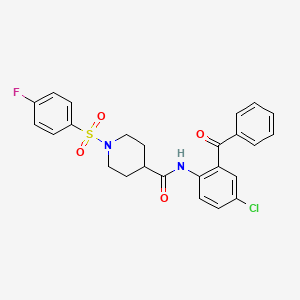
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN2O4S and its molecular weight is 500.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
A study conducted by Sonda et al. (2004) synthesized a series of benzamide derivatives, including compounds similar to N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. These compounds were evaluated for their effects on gastrointestinal motility, highlighting their potential as selective serotonin 4 (5-HT4) receptor agonists. The research aimed to develop novel prokinetic agents with reduced side effects by exploring the selective activation of 5-HT4 receptors, which can enhance gastric emptying and defecation (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Anti-Acetylcholinesterase Activity
Research by Sugimoto et al. (1990) focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These compounds, by modifying the benzamide moiety, showed significant potential as inhibitors of acetylcholinesterase, making them candidates for the development of antidementia agents. One compound, in particular, demonstrated a high affinity for AChE, suggesting its utility in enhancing acetylcholine content in the brain and serving as a potential therapeutic agent for dementia (H. Sugimoto, Y. Tsuchiya, H. Sugumi, K. Higurashi, N. Karibe, Y. Iimura, A. Sasaki, Y. Kawakami, T. Nakamura, S. Araki, 1990).
Material Science Applications
A study by Pasquale and Recca (1998) explored the synthesis and characterization of meta-linked polyamides containing sulfone, ether, and ketone linkages. This research is relevant to the scientific applications of the chemical compound , as it involves the synthesis of high molecular weight aromatic polyamides with potential applications in material science. The study focused on the effects of different structures on properties such as solubility, molecular weight, glass transition temperatures, and thermal behavior (G. Pasquale, A. Recca, 1998).
Antipathogenic Activity
Research by Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives, investigating their antipathogenic activity. This study, though not directly mentioning the exact chemical compound , is relevant due to its focus on synthesizing compounds with significant antibacterial properties, especially against strains known for biofilm formation. The study's findings highlight the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O4S/c26-19-6-11-23(22(16-19)24(30)17-4-2-1-3-5-17)28-25(31)18-12-14-29(15-13-18)34(32,33)21-9-7-20(27)8-10-21/h1-11,16,18H,12-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICHZWEAXHRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871214.png)
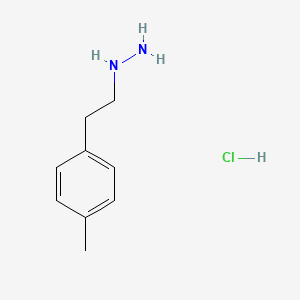
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)
![N-(4-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2871218.png)
![N-(4-fluorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2871219.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)
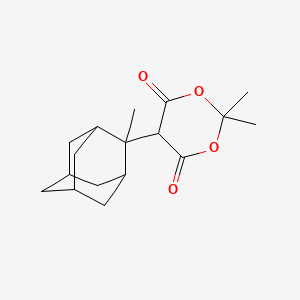

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
![3-(4-METHOXYPHENYL)-6-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2871226.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2871227.png)
